3-Carbamoylpiperazine-2-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H11N3O3 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
3-carbamoylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C6H11N3O3/c7-5(10)3-4(6(11)12)9-2-1-8-3/h3-4,8-9H,1-2H2,(H2,7,10)(H,11,12) |
InChI Key |
JMHKLIVXLXORSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C(N1)C(=O)N)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Carbamoylpiperazine 2 Carboxylic Acid and Its Analogs
Classical Organic Synthesis Approaches to the Piperazine-2-carboxylic Acid Core
Classical organic synthesis provides the foundational methods for constructing the piperazine-2-carboxylic acid framework. These approaches can be broadly categorized into ring formation strategies and subsequent functional group interconversions.
The construction of the piperazine (B1678402) ring is a key step in the synthesis of 3-carbamoylpiperazine-2-carboxylic acid. Various strategies have been developed to form this heterocyclic core.
One common approach involves the cyclization of linear diamine precursors. nih.gov For instance, the reaction of N,N'-dibenzyl-ethane-1,2-diamine with methyl 2,3-dibromopropionate in the presence of triethylamine (B128534) leads to the formation of 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester. Another strategy utilizes an intermolecular aza-Michael addition followed by an intramolecular SN2 ring closure to furnish the piperazine core. nih.gov
Alternative methods for piperazine ring synthesis include the reduction of pyrazines, rsc.orgnih.gov dimerization of aziridines, and ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives. nih.govrsc.org The reduction of pyrazinecarboxylic acid derivatives using optically active rhodium complexes is a notable method for producing piperazine-2-carboxylic acid derivatives. google.com
A visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes offers a mild route to 2-substituted piperazines. organic-chemistry.org Additionally, a palladium-catalyzed cyclization has been developed for the synthesis of highly substituted piperazines from propargyl units and diamine components. organic-chemistry.org
Table 1: Ring Formation Strategies for Piperazine-2-carboxylic Acid Core
| Strategy | Key Reactants | Description | Reference |
|---|---|---|---|
| Cyclization of Diamine Precursors | N,N'-dibenzyl-ethane-1,2-diamine and methyl 2,3-dibromopropionate | Forms the piperazine ring through reaction of a diamine with a suitable dielectrophile. | |
| Aza-Michael Addition/SN2 Cyclization | 1,2-diamines and α,β-unsaturated esters | Involves an initial intermolecular addition followed by an intramolecular ring closure. | nih.gov |
| Reduction of Pyrazines | Pyrazinecarboxylic acid derivatives | Hydrogenation of the pyrazine (B50134) ring to yield the corresponding piperazine. | nih.govrsc.org |
| Decarboxylative Annulation | Glycine-based diamine and aldehydes | A visible-light-promoted reaction that provides access to 2-substituted piperazines. | organic-chemistry.org |
Once the piperazine-2-carboxylic acid core is established, functional group interconversions are often necessary to introduce the desired carbamoyl (B1232498) group at the 3-position and to modify other parts of the molecule.
The nitrogen atoms of the piperazine ring can be functionalized through N-acylation or N-alkylation reactions. For example, mono-N-acylated and N,N'-diacylated piperazines can be synthesized by reacting piperazine with benzoyl chlorides. nih.gov The conformational behavior of these acylated piperazines has been studied using temperature-dependent 1H NMR spectroscopy, revealing restricted rotation of the amide bond and interconversion of the piperazine chair conformations. nih.govrsc.org
The carboxylic acid group can be converted into a carbamoyl group through standard amidation procedures. This typically involves activating the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, followed by reaction with an amine.
Recent advances have also focused on the direct C-H functionalization of the piperazine ring, providing a powerful tool for introducing substituents onto the carbon framework. mdpi.com Methods such as photoredox catalysis and direct C-H lithiation have been employed to achieve this. mdpi.com
Table 2: Functional Group Interconversions
| Functional Group | Transformation | Reagents/Conditions | Reference |
|---|---|---|---|
| Piperazine Nitrogens | N-Acylation | Benzoyl chlorides | nih.gov |
| Carboxylic Acid | Amidation | Acid activation followed by amine addition | nih.gov |
| Piperazine C-H Bonds | C-H Functionalization | Photoredox catalysis, C-H lithiation | mdpi.com |
Enantioselective Synthesis and Stereocontrol of this compound
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective methods for the synthesis of this compound is of significant importance.
Asymmetric catalysis offers a powerful approach to the synthesis of chiral piperazine derivatives with high enantioselectivity.
Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed for the synthesis of chiral piperazin-2-ones, which can be further converted to chiral piperazines. dicp.ac.cnrsc.org Another palladium-catalyzed method involves the asymmetric allylic alkylation of N-protected piperazin-2-ones. nih.gov
Chiral piperazines themselves can act as organocatalysts in asymmetric reactions. For example, 2,5-disubstituted chiral piperazines have been shown to be efficient catalysts for the asymmetric Michael addition of aldehydes to nitroalkenes. unl.pt
Nickel-catalyzed cascade reactions have been employed for the enantioselective synthesis of chiral carboxylic acids from alkynes and formic acid, which could be a potential route to chiral precursors for piperazine synthesis. nih.gov Ruthenium-catalyzed C-H alkylation/cyclization has also been used for the enantioselective synthesis of related heterocyclic compounds. researchgate.net
Chiral pool synthesis utilizes readily available chiral starting materials, such as amino acids, to introduce stereocenters into the target molecule.
A common strategy involves the use of α-amino acids to construct chiral 2-substituted piperazines. rsc.org For example, a synthetic route starting from α-amino acids can yield enantiomerically pure 2-substituted piperazines in four steps, with the key transformation being an aza-Michael addition. rsc.org Another approach starts from amino acids to construct 3-, 5-, and 6-substituted piperazine-2-acetic acid esters. nih.gov
The synthesis of cis-2,5-disubstituted homochiral piperazines has been achieved through the regioselective ring-opening of natural amino acid-derived chiral aziridines. rsc.org
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent.
The kinetic resolution of piperazine-2-carboxylic acid has been studied using its N-4- and N-1-Boc-piperazine-2-carboxylic acid methyl esters. researchgate.net Highly enantioselective N-acylation of these compounds can be achieved using Lipase (B570770) A from Candida antarctica. researchgate.net The enantiomerically pure (S)-piperazine-2-carboxylic acid has also been synthesized through the kinetic resolution of its methyl ester using the enzyme alcalase. researchgate.net
A kinetic resolution protocol for 2-arylpiperazines has been developed using n-BuLi/(+)-sparteine, providing both the recovered 2-arylpiperazine and 2,2-disubstituted piperazines with high enantioselectivities. acs.org
Table 3: Enantioselective Synthesis and Stereocontrol
| Method | Key Features | Example | Reference |
|---|---|---|---|
| Asymmetric Catalysis | Use of chiral catalysts to induce enantioselectivity. | Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. | dicp.ac.cnrsc.org |
| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules. | Synthesis of chiral 2-substituted piperazines from α-amino acids. | rsc.org |
| Kinetic Resolution | Separation of enantiomers based on differential reaction rates. | Enzymatic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate using alcalase. | researchgate.net |
Enzymatic and Biocatalytic Routes to this compound and Related Structures
The fine chemical and pharmaceutical industries are increasingly turning to enzymatic and biocatalytic methods for the synthesis of complex molecules due to their high selectivity, mild reaction conditions, and green credentials. While specific enzymatic routes for the direct synthesis of this compound are not extensively documented, the synthesis of its core components and related structures can be effectively achieved through various biocatalytic transformations. These methods offer promising avenues for the stereoselective synthesis of this and analogous compounds.
Enzyme-Mediated Transformations for Carboxylic Acid Synthesis
Enzymes, particularly hydrolases like lipases and proteases, are widely employed for the synthesis and resolution of chiral carboxylic acids. A key strategy for obtaining enantiomerically pure piperazine-2-carboxylic acid, a foundational scaffold of the target molecule, is through the kinetic resolution of racemic precursors. For instance, the enzymatic resolution of racemic piperazine-2-carboxamide (B1304950) can be achieved with high enantioselectivity using aminopeptidases. This process typically involves the selective hydrolysis of one enantiomer of the amide to the corresponding carboxylic acid, leaving the unreacted amide enantiomer. This method has been successfully applied to produce (S)-piperazine-2-carboxylic acid, a valuable chiral building block.
Lipases are another class of versatile enzymes used in the synthesis of chiral carboxylic acids. They can catalyze the hydrolysis of esters or the acylation of amines in a highly enantioselective manner. For example, Candida antarctica lipase A (CAL-A) has been shown to be highly effective in the kinetic resolution of N-protected piperazine-2-carboxylic acid methyl esters through N-acylation. Such enzymatic resolutions are crucial for obtaining the desired stereoisomer of the piperazine core, which is a critical aspect in the synthesis of biologically active molecules.
The table below summarizes some enzyme-mediated transformations relevant to the synthesis of the piperazine-2-carboxylic acid core.
| Enzyme Class | Substrate Example | Transformation | Key Advantage |
| Aminopeptidase | Racemic piperazine-2-carboxamide | Kinetic resolution via hydrolysis | High enantioselectivity for (S)-acid |
| Lipase (e.g., CAL-A) | Racemic N-Boc-piperazine-2-carboxylic acid methyl ester | Kinetic resolution via N-acylation | High enantioselectivity, applicable to protected derivatives |
| Hydrolases | Racemic esters of piperazine-2-carboxylic acid | Enantioselective hydrolysis | Access to enantiopure acid and remaining ester |
Chemo-Enzymatic Strategies for Complex Amide and Piperazine Systems
Chemo-enzymatic strategies combine the advantages of both chemical and enzymatic synthesis to create efficient and selective routes to complex molecules like this compound. These approaches often involve a chemical synthesis to construct a precursor molecule, which is then subjected to an enzymatic transformation to introduce chirality or a specific functional group.
A plausible chemo-enzymatic route to this compound could involve the chemical synthesis of a racemic or prochiral piperazine derivative bearing the necessary carbamoyl and ester functionalities. This intermediate could then be subjected to enzymatic hydrolysis or resolution to obtain the desired enantiomer of the final product. For example, a diester precursor could be selectively hydrolyzed at one ester group by a lipase to yield a monoacid, or a racemic amide could be resolved using an amidase.
The broader field of biocatalysis offers a range of enzymes that could be harnessed for the synthesis of complex amides and piperazine systems. For instance, nitrile hydratases can convert nitriles to amides under mild conditions, which could be a potential route for introducing the carbamoyl group. Furthermore, the development of novel enzymes through directed evolution is continually expanding the toolbox for biocatalysis, opening up new possibilities for the synthesis of complex molecules that are not readily accessible through traditional chemical methods. The integration of chemical steps with enzymatic reactions allows for more convergent and efficient synthetic pathways.
Novel Coupling and Activation Strategies in the Synthesis of this compound Derivatives
The synthesis of complex molecules such as this compound derivatives often requires the use of advanced and innovative chemical strategies to achieve high yields and selectivity. The presence of multiple functional groups, including a secondary amine, a carboxylic acid, and a primary amide, presents significant challenges in terms of chemoselectivity and potential side reactions. Therefore, the development of novel coupling and activation strategies is crucial for the efficient construction of this and related structures.
Amide Bond Formation via Advanced Coupling Reagents
The formation of the amide bond is a cornerstone of organic synthesis, and a plethora of coupling reagents have been developed to facilitate this transformation. For a molecule like this compound, which contains a sterically hindered environment around the carboxylic acid and amine functionalities, the choice of coupling reagent is critical to avoid racemization and to achieve high conversion.
Advanced coupling reagents, often based on phosphonium (B103445) or uronium salts, have been designed to be highly reactive and to minimize side reactions. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are known for their high efficiency in coupling sterically hindered amino acids with low levels of epimerization. acs.org These reagents activate the carboxylic acid to form a highly reactive intermediate that readily reacts with the amine component.
The table below highlights some advanced coupling reagents and their potential applications in the synthesis of complex amides.
| Coupling Reagent | Activating Group | Key Features |
| HATU | OAt ester | High reactivity, low racemization, suitable for hindered couplings. |
| HBTU | OBt ester | Widely used, efficient for standard peptide couplings. |
| COMU | Oxyma ester | High reactivity, improved safety profile over HOBt/HOAt-based reagents. acs.org |
| PyBOP | OBt ester | Phosphonium-based, effective for difficult couplings. |
The selection of the appropriate coupling reagent, along with optimized reaction conditions such as solvent, base, and temperature, is essential for the successful synthesis of this compound derivatives.
C-H Activation and Functionalization Approaches
Direct C-H activation and functionalization have emerged as powerful tools in organic synthesis, offering more atom-economical and efficient routes to complex molecules by avoiding the need for pre-functionalized starting materials. mdpi.comnih.gov While specific applications of C-H activation for the direct synthesis of this compound are not yet reported, the principles of this methodology suggest potential synthetic pathways.
For the piperazine scaffold, C-H functionalization typically occurs at the α-position to the nitrogen atoms due to the activating effect of the heteroatom. mdpi.comnih.gov Various transition-metal-catalyzed reactions, including those using palladium, rhodium, and copper, have been developed for the arylation, alkylation, and amination of C-H bonds in saturated nitrogen heterocycles. nih.govacs.org
Hypothetically, a C-H activation strategy for the synthesis of the target molecule could involve the direct carboxylation or amidation of a piperazine precursor at the C2 and C3 positions. While direct C-H carboxylation with CO2 is challenging, advancements in catalysis are making this transformation increasingly feasible. mdpi.comresearchgate.netnih.gov Similarly, catalytic C-H amidation methods are being developed that could potentially be used to introduce the carbamoyl group. organic-chemistry.orgresearchgate.nethku.hkmdpi.com
The development of directing groups that can control the regioselectivity of C-H activation is a key area of research. A suitably designed directing group on the piperazine nitrogen could potentially enable the selective functionalization of the C2 and C3 positions. Although significant challenges remain in achieving such selective vicinal difunctionalization via C-H activation, this approach represents a frontier in synthetic methodology that could one day provide a novel and efficient route to this compound and its derivatives.
Structural Modifications and Derivative Chemistry of 3 Carbamoylpiperazine 2 Carboxylic Acid
Design Principles for Modulating the Structure of 3-Carbamoylpiperazine-2-carboxylic Acid
The rational design of analogs of this compound involves strategic modifications to its core structure. The versatile nature of the piperazine (B1678402) scaffold allows for extensive derivatization, which can significantly influence the compound's biological activity, solubility, and pharmacokinetic profile. researchgate.neteurekaselect.comresearchgate.net
Substituent Effects on the Piperazine Ring
The piperazine ring contains two nitrogen atoms, offering key points for substitution that can profoundly alter the molecule's properties. researchgate.net The N4 nitrogen, being a secondary amine in the parent structure, is a primary target for modification. Introducing substituents at this position can modulate the molecule's basicity, lipophilicity, and steric profile, which in turn affects target affinity and selectivity. eurekaselect.commdpi.com
In related piperazine-2,3-dicarboxylic acid derivatives, the introduction of bulky, hydrophobic aroyl or aryl substituents at the N1 position (analogous to N4 in the subject compound) has been shown to alter receptor subunit selectivity. For instance, analogs bearing phenanthrenyl-carbonyl substituents demonstrated a significant shift in affinity towards specific NMDA receptor subunits (NR2C/NR2D) compared to the parent compounds. nih.gov This highlights how steric bulk and hydrophobicity on the distal nitrogen can be leveraged to fine-tune biological activity.
Furthermore, the two opposing nitrogen atoms in the piperazine ring can serve as hydrogen bond donors or acceptors, contributing to greater water solubility and improved oral bioavailability. researchgate.neteurekaselect.commdpi.com Modification at the N4 position can therefore be used to balance these properties. For example, in a series of piperazine-based tyrosinase inhibitors, N-benzyl substituents were found to establish important interactions within the enzyme's active site, enhancing potency. nih.gov
Chemical Modifications of the Carbamoyl (B1232498) Group
The primary amide (carbamoyl group) at the C3 position is another key site for chemical modification. While primary amides can participate in hydrogen bonding, they can also be susceptible to enzymatic hydrolysis. Modifications can include N-alkylation or N-arylation to form secondary or tertiary amides. These changes alter the hydrogen bonding capacity, steric bulk, and metabolic stability of the molecule.
In studies on piperazine-carboxamide inhibitors of fatty acid amide hydrolase (FAAH), the nature of the substituents on the carboxamide nitrogen was critical for activity. scilit.com Converting the primary amide to a secondary or tertiary amide can increase lipophilicity and may influence the conformational preferences of the side chain, potentially leading to altered interactions with a biological target.
Derivatization of the Carboxylic Acid Functionality (e.g., esters, amides, nitriles)
The carboxylic acid at the C2 position is a highly versatile functional group that can be readily converted into a variety of derivatives, such as esters, amides, or nitriles. thermofisher.comnih.gov Such derivatization is a common strategy in medicinal chemistry to modulate polarity, membrane permeability, and metabolic stability. nih.gov
Esters: Esterification of the carboxylic acid, for example, by reaction with an alcohol in the presence of an acid catalyst, converts the ionizable acid into a more lipophilic, neutral functional group. researchgate.net This modification is often employed to create prodrugs, which can cross cell membranes more easily and are subsequently hydrolyzed by intracellular esterases to release the active carboxylic acid. nih.gov
Amides: The carboxylic acid can be coupled with primary or secondary amines to form secondary or tertiary amide derivatives. google.comgoogle.com This transformation replaces the acidic proton and alters the hydrogen bonding profile of this part of the molecule. The resulting amides are generally more metabolically stable than esters and can introduce new points of interaction with biological targets. nih.gov
Nitriles: Dehydration of the primary carbamoyl group or conversion from the carboxylic acid can yield a nitrile functionality. Nitriles are significantly less polar than carboxylic acids and can act as metabolic precursors, undergoing hydrolysis in vivo to form the corresponding carboxylic acid. rsc.orgresearchgate.net
These derivatizations offer a powerful toolkit for fine-tuning the pharmacokinetic and pharmacodynamic properties of this compound analogs. libretexts.org
Bioisosteric Replacements of the Carboxylic Acid Moiety in Analogs of this compound
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in drug design. baranlab.org Replacing the carboxylic acid moiety in analogs of this compound can address potential liabilities associated with this group, such as poor membrane permeability or rapid metabolism, while maintaining its crucial role in target binding. researchgate.net
Rational Design of Carboxylic Acid Bioisosteres
The carboxylic acid group is often crucial for biological activity due to its ability to form strong ionic and hydrogen bond interactions with protein targets. However, its ionizable nature at physiological pH can limit oral bioavailability and central nervous system penetration. researchgate.net The rational design of bioisosteres aims to mimic the key physicochemical properties of the carboxylic acid—such as its acidity (pKa), planar geometry, and hydrogen bonding pattern—while improving upon its weaknesses. acs.org
Key considerations for selecting a bioisostere include:
Acidity (pKa): The replacement should have a pKa that allows for a similar ionization state at physiological pH if an ionic interaction is required for activity.
Geometry and Size: The bioisostere should have a similar size and shape to the carboxylate group to fit into the same binding pocket.
Electronic Distribution: The distribution of charge and hydrogen bonding potential should mimic that of the carboxylic acid to preserve key interactions with the target receptor.
Lipophilicity: The bioisostere can be chosen to increase lipophilicity, potentially improving membrane permeability. researchgate.net
Metabolic Stability: The replacement should be more resistant to metabolic pathways that target carboxylic acids, such as glucuronidation.
Synthesis and Evaluation of Classical Bioisosteres (e.g., tetrazoles, sulfonamides, hydroxamic acids)
Several well-established bioisosteres for the carboxylic acid group have been explored in various molecular scaffolds, including those containing a piperazine ring.
Tetrazoles: The 5-substituted 1H-tetrazole ring is one of the most widely used non-classical bioisosteres of a carboxylic acid. researchgate.netbeilstein-journals.org It is a planar, aromatic ring with a pKa (around 4.5-4.9) very similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH. researchgate.net Tetrazoles are generally more lipophilic and metabolically stable than their carboxylic acid counterparts. researchgate.net However, the larger size of the tetrazole ring compared to a carboxyl group must be considered, as it may not always be accommodated by the target's binding site. nih.govdocumentsdelivered.com In some molecular series, tetrazole analogs have shown comparable or improved activity and better pharmacokinetic profiles. acs.org
Sulfonamides: Sulfonamides, and particularly acyl sulfonamides, are also utilized as carboxylic acid surrogates. nih.gov While simple sulfonamides are significantly weaker acids (pKa ~9-10), acylating the sulfonamide nitrogen lowers the pKa into a range more comparable to carboxylic acids. researchgate.net Sulfonamides offer a different three-dimensional geometry (tetrahedral) compared to the planar carboxylate, which can lead to altered binding interactions. researchgate.net Their incorporation into piperazine-containing molecules has been shown to yield potent inhibitors of various enzymes. nih.gov
Hydroxamic Acids: Hydroxamic acids are another class of carboxylic acid bioisosteres, characterized by their ability to chelate metal ions, making them particularly effective as inhibitors of metalloenzymes like histone deacetylases (HDACs). researchgate.netnih.gov They are weaker acids than carboxylic acids, with pKa values typically in the range of 8-9. nih.gov Piperazine-based hydroxamic acids have been successfully developed as potent enzyme inhibitors, demonstrating that this bioisosteric replacement is well-tolerated within the piperazine scaffold. researchgate.netresearchgate.netpharmatutor.orgnih.gov
The evaluation of these bioisosteres involves synthesizing the corresponding analogs of this compound and comparing their physicochemical properties and biological activities to the parent compound.
Table 1: Comparison of Physicochemical Properties of Carboxylic Acid and Common Bioisosteres
| Functional Group | Typical pKa | Geometry | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Relative Lipophilicity |
|---|---|---|---|---|---|
| Carboxylic Acid | 4.2 - 4.5 | Trigonal Planar | 2 | 1 | Baseline |
| 5-Tetrazole | 4.5 - 4.9 | Planar | 3-4 | 1 | Higher |
| Acyl Sulfonamide | 5.0 - 6.0 | Tetrahedral | 3 | 1 | Higher |
| Hydroxamic Acid | 8.0 - 9.0 | Planar | 2 | 2 | Variable |
Data compiled from multiple sources. researchgate.netresearchgate.netnih.gov
Bioisosteric Replacements and Modifications of the Carbamoyl and Piperazine Moieties
Strategies for Modifying the Piperazine Ring System
The piperazine ring is a prevalent scaffold in medicinal chemistry, found in over 100 FDA-approved drugs. enamine.netenamine.net Its popularity stems from its favorable physicochemical properties and the ease with which its nitrogen atoms can be derivatized. cambridgemedchemconsulting.com However, the piperazine moiety can also be susceptible to metabolism, and its basicity can influence pharmacokinetic properties. cambridgemedchemconsulting.com Consequently, bioisosteric replacement of the piperazine ring is a key strategy for modulating a compound's activity, selectivity, and pharmacokinetic profile.
A primary goal of modifying the piperazine ring is to alter its metabolic stability. cambridgemedchemconsulting.com Introducing heteroatoms into adjacent alkyl rings is a common tactic to reduce metabolism. cambridgemedchemconsulting.com For example, replacing a piperidine (B6355638) ring, a related cyclic amine, with a morpholine (B109124) ring can increase polarity and potentially reduce metabolism at sites adjacent to the nitrogen atom. cambridgemedchemconsulting.com
Another approach involves altering the ring's conformation and the vectors of its substituents by employing different ring systems. Spirosystems, such as diazaspiroalkanes, have been explored as piperazine bioisosteres. nih.gov In one study, replacing the piperazine in a lead compound with diazaspiroalkanes resulted in a decrease in affinity for the σ2 receptor. nih.gov Conversely, bridged systems like 2,5-diazabicyclo[2.2.1]heptane have been shown to maintain nanomolar affinities for this target. nih.gov The replacement of a piperazine ring in the drug Olaparib with a spirodiamine analogue was found to have a beneficial effect on its activity and reduce cytotoxicity. enamine.netenamine.net
| Piperazine Bioisostere | Structural Modification | Potential Impact on Molecular Properties |
| Spirodiamine | Introduction of a spirocyclic system | Can beneficially affect activity and reduce cytotoxicity. enamine.netenamine.net |
| Bridged Diamine (e.g., 2,5-diazabicyclo[2.2.1]heptane) | Introduction of a bridged ring system | Can maintain high affinity for biological targets. nih.gov |
| Homopiperazine (1,4-diazepine) | Ring expansion | Can result in potent analogues. nih.gov |
| Morpholine | Replacement of a CH2 group with an oxygen atom | Increases polarity, may reduce metabolism. cambridgemedchemconsulting.com |
| Diazaspiroalkanes | Replacement with a spirocyclic diamine | Can alter receptor affinity and selectivity. nih.gov |
Variations of the Carbamoyl Group and its Influence on Molecular Properties
The carbamoyl group, a primary amide, is a common functional group in drug molecules that can participate in hydrogen bonding interactions with biological targets. However, like other amides, it can be susceptible to enzymatic hydrolysis. Bioisosteric replacement of the carbamoyl group is a strategy to enhance metabolic stability, modulate physicochemical properties, and explore new intellectual property.
One common strategy for amide replacement is the introduction of heterocyclic rings such as triazoles, imidazoles, oxadiazoles, or oxazoles. drughunter.com These five-membered aromatic rings can mimic the hydrogen bonding capabilities of the amide group while often conferring greater metabolic stability. drughunter.com For example, a 1,2,4-triazole (B32235) ring has been used as a metabolically stable bioisostere for a tertiary amide. drughunter.com
More recently, the trifluoroethylamine group has emerged as a potential bioisostere for the amide functionality. drughunter.com The strongly electronegative trifluoroethyl group is intended to mimic the carbonyl group of the amide. drughunter.com The introduction of this group can increase metabolic stability by reducing the susceptibility to proteolysis. drughunter.com Furthermore, the electron-withdrawing nature of the trifluoromethyl group lowers the basicity of the adjacent amine, keeping it largely non-ionized at physiological pH. drughunter.com
The choice of a bioisostere for the carbamoyl group depends on the specific molecular context and the desired property modulations. The goal is to retain the key interactions necessary for biological activity while improving upon the liabilities of the parent amide group, such as poor metabolic stability or undesirable physicochemical properties.
| Carbamoyl Bioisostere | Structural Feature | Influence on Molecular Properties |
| Heterocyclic Rings (e.g., triazoles, oxadiazoles) | 5-membered aromatic rings | Can mimic hydrogen bonding of amides, enhance metabolic stability and pharmacokinetic profiles. drughunter.com |
| Trifluoroethylamine | Contains a trifluoroethyl group | Electronegative group mimics the carbonyl, can enhance metabolic stability, and decreases the basicity of the amine. drughunter.com |
Advanced Spectroscopic Characterization and Elucidation of 3 Carbamoylpiperazine 2 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 3-Carbamoylpiperazine-2-carboxylic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, supplemented by dynamic NMR studies, provides a complete picture of its structure and conformational behavior.
One-dimensional ¹H and ¹³C NMR spectra are essential for the initial structural verification of this compound by identifying all unique proton and carbon environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the carboxylic acid, amide, and piperazine (B1678402) ring protons. The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet in the 10-12 ppm region. libretexts.org The two protons of the primary amide (-CONH₂) are diastereotopic and may appear as two separate broad signals between 7.5 and 8.5 ppm. libretexts.org The protons on the piperazine ring would resonate in the 2.5-4.0 ppm range, often exhibiting complex splitting patterns due to geminal and vicinal couplings, as well as conformational effects. The proton at the C2 position, being adjacent to both a nitrogen atom and the carboxylic acid group, would be expected to appear at the lower field end of this range.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and amide functional groups are the most deshielded, typically resonating in the 165-185 ppm range. libretexts.orgprinceton.edu The carbon atoms of the piperazine ring are expected to appear between 40 and 60 ppm. Specifically, the C2 carbon, substituted with the carboxylic acid, would be shifted downfield relative to the other ring carbons.
The table below outlines the predicted chemical shifts for this compound, based on data from analogous structures.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Carboxyl (-COOH) | 10.0 - 12.0 (broad s, 1H) | 170 - 180 |
| Amide (-CONH₂) | 7.5 - 8.5 (two broad s, 2H) | 168 - 178 |
| Piperazine C2-H | 3.5 - 4.0 (dd, 1H) | 50 - 60 |
| Piperazine C3-H₂ | 3.0 - 3.8 (m, 2H) | 40 - 50 |
| Piperazine C5-H₂ | 2.8 - 3.5 (m, 2H) | 40 - 50 |
| Piperazine C6-H₂ | 2.8 - 3.5 (m, 2H) | 40 - 50 |
| Piperazine N-H | Variable (broad) | - |
Note: Chemical shifts are highly dependent on solvent and concentration. 's' denotes singlet, 'dd' denotes doublet of doublets, 'm' denotes multiplet.
Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would be used to map the connectivity of the entire piperazine ring spin system. For instance, it would show a correlation between the C2-H proton and the protons on C3, and subsequently trace the couplings around the ring from C3 to the protons on the nitrogen, then to C5 and C6. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of the piperazine carbon signals (C2, C3, C5, C6) by correlating them to their corresponding, and previously assigned, proton signals from the ¹H and COSY spectra. nih.govrsc.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly crucial for identifying quaternary carbons and piecing together different fragments of the molecule. princeton.edu In this case, HMBC would show a correlation from the C2-H proton to the carbonyl carbon of the carboxylic acid group. Likewise, protons on C3 would show correlations to the amide carbonyl carbon, confirming the position of the carbamoyl (B1232498) group. These correlations are vital for definitively assigning the carbonyl signals in the ¹³C NMR spectrum.
Together, these 2D techniques provide a comprehensive map of the molecular bonding network, confirming the constitution and substitution pattern of the molecule.
The piperazine ring is not static and exists predominantly in a chair conformation, which can undergo ring inversion. Furthermore, rotation around the C3-C(O) amide bond is restricted due to its partial double-bond character. beilstein-journals.orgnih.gov These two dynamic processes—ring inversion and amide bond rotation—can often be observed on the NMR timescale.
At room temperature, if the rates of these conformational changes are intermediate on the NMR timescale, the signals for the piperazine protons can appear significantly broadened. researchgate.net By acquiring ¹H NMR spectra at different temperatures (a technique known as dynamic NMR or DNMR), these processes can be studied in detail. beilstein-journals.orgnih.gov
As the temperature is lowered, the interconversion slows down, and the spectrum resolves into separate signals for each distinct conformer (e.g., axial and equatorial protons become distinct and well-resolved). Conversely, as the temperature is raised, the interconversion rate increases, causing the distinct signals to broaden, coalesce into a single broad peak at a specific coalescence temperature (Tc), and eventually sharpen into a time-averaged signal at higher temperatures. beilstein-journals.org The activation energy barrier (ΔG‡) for these conformational changes can be calculated from the coalescence temperature, providing quantitative insight into the flexibility of the molecule. nih.govresearchgate.net For substituted piperazines, these barriers are typically in the range of 56 to 80 kJ mol⁻¹. nih.gov
Vibrational Spectroscopy (IR, Raman) Studies
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint and direct information about the functional groups present.
FTIR spectroscopy is an excellent tool for identifying the key functional groups in this compound. The spectrum is expected to be dominated by characteristic absorptions from the carboxylic acid and primary amide groups.
O-H Stretch: The carboxylic acid O-H bond gives rise to a very strong and characteristically broad absorption band, typically spanning from 2500 to 3300 cm⁻¹. This broadness is a result of strong hydrogen bonding, which forms cyclic dimers in the solid state or concentrated solutions. libretexts.orgspectroscopyonline.com
N-H Stretch: The primary amide (-NH₂) group will show two distinct, moderately intense bands in the region of 3100-3500 cm⁻¹. These correspond to the asymmetric and symmetric N-H stretching vibrations. hilarispublisher.com
C-H Stretch: Absorptions from C-H bonds of the piperazine ring will appear between 2850 and 3000 cm⁻¹. These are often observed on the shoulder of the much broader O-H band.
C=O Stretch (Carbonyl): Two distinct carbonyl absorptions are expected. The carboxylic acid C=O stretch appears as a strong, sharp band around 1700-1730 cm⁻¹. libretexts.org The amide carbonyl stretch, known as the "Amide I" band, is also strong and typically appears at a lower frequency, around 1650-1680 cm⁻¹. hilarispublisher.com
N-H Bend (Amide II): The in-plane N-H bending vibration of the primary amide, known as the "Amide II" band, appears as a strong absorption around 1600-1640 cm⁻¹.
C-O Stretch: The C-O stretching vibration of the carboxylic acid group is found in the 1210-1320 cm⁻¹ region. spectroscopyonline.com
The table below summarizes the expected characteristic FTIR absorption bands.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |
| N-H Stretch | Primary Amide | 3100 - 3500 (two bands) | Medium |
| C-H Stretch | Piperazine Ring | 2850 - 3000 | Medium |
| C=O Stretch | Carboxylic Acid | 1700 - 1730 | Strong |
| C=O Stretch (Amide I) | Primary Amide | 1650 - 1680 | Strong |
| N-H Bend (Amide II) | Primary Amide | 1600 - 1640 | Strong |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Medium |
Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O and O-H give strong signals in FTIR, less polar, more symmetric bonds often produce strong signals in Raman spectra.
For this compound, the C=O stretching vibrations of the acid and amide would be present but likely weaker than in the FTIR spectrum. The O-H stretching vibration is typically very weak in Raman spectra, which can be an advantage as it does not obscure the C-H stretching region. The primary utility of Raman spectroscopy for this molecule would be in characterizing the skeletal vibrations of the piperazine ring. researchgate.net The ring breathing modes and other C-C and C-N stretching vibrations of the heterocyclic core often give rise to sharp, intense signals that are sensitive to the ring's conformation. scispace.com Therefore, Raman spectroscopy can be a powerful tool for studying the conformational state (e.g., chair vs. boat) of the piperazine ring in different environments, such as in the solid state versus in solution. researchgate.net
Mass Spectrometry Analysis of Molecular and Fragment Ions
Mass spectrometry is a cornerstone analytical technique for the structural elucidation of novel compounds. Through ionization and subsequent analysis of mass-to-charge ratios, it provides precise molecular weight information and reveals structural motifs through characteristic fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₆H₁₁N₃O₃, the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, can unequivocally confirm the molecular formula, typically with a mass accuracy of less than 5 parts per million (ppm). Techniques like electrospray ionization (ESI) are commonly used, which would typically protonate the molecule, yielding the [M+H]⁺ ion for analysis in positive ion mode.
| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| [M] | C₆H₁₁N₃O₃ | 173.07494 |
| [M+H]⁺ | C₆H₁₂N₃O₃⁺ | 174.08277 |
| [M+Na]⁺ | C₆H₁₁N₃O₃Na⁺ | 196.06473 |
| [M-H]⁻ | C₆H₁₀N₃O₃⁻ | 172.06712 |
Tandem mass spectrometry (MS/MS) provides deeper structural insight by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule ([M+H]⁺, m/z 174.1) would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to generate a characteristic fragmentation pattern.
The fragmentation pathways for piperazine analogues are well-studied. Cleavage of the C-N bonds within the piperazine ring is a common and facile process. xml-journal.net For carboxylic acids, characteristic losses of water (H₂O) and carbon dioxide (CO₂) are frequently observed. libretexts.org Amide-containing compounds can also undergo specific cleavages. Based on these principles, a predicted fragmentation pathway for this compound can be proposed. Key fragmentation events would include the neutral loss of ammonia (B1221849) (NH₃), water (H₂O), and carbon dioxide (CO₂), as well as cleavages across the piperazine ring, leading to characteristic fragment ions. xml-journal.netresearchgate.netdoi.org
| Product Ion (m/z) | Neutral Loss | Formula of Loss | Proposed Fragment Structure/Origin |
|---|---|---|---|
| 157.1 | 17.0 (Ammonia) | NH₃ | Loss of ammonia from the carbamoyl group. |
| 156.1 | 18.0 (Water) | H₂O | Loss of water from the carboxylic acid group. |
| 130.1 | 44.0 (Carbon Dioxide) | CO₂ | Decarboxylation of the carboxylic acid. |
| 129.1 | 45.0 (Formic Acid) | CH₂O₂ | Combined loss from carboxylic acid group. |
| 113.1 | 61.0 (NH₃ + CO₂) | NH₃, CO₂ | Consecutive loss of ammonia and carbon dioxide. |
| 70.0 | 104.1 | C₃H₄N₂O₂ | Fragment of the piperazine ring after initial losses. xml-journal.net |
| 56.0 | 118.1 | C₄H₆N₂O₂ | Characteristic piperazine ring fragment. xml-journal.net |
X-Ray Crystallography for Solid-State Structure Determination
While no specific crystal structure for this compound has been publicly reported, its solid-state architecture can be predicted based on X-ray crystallographic studies of analogous compounds like piperazine itself and other substituted piperazine derivatives. ed.ac.ukbohrium.comnih.govnih.gov X-ray crystallography would provide definitive information on bond lengths, bond angles, and the three-dimensional packing of the molecules in a crystal lattice.
The piperazine ring is expected to adopt a stable chair conformation. ed.ac.uknih.gov The most critical feature influencing the crystal packing would be an extensive network of intermolecular hydrogen bonds. The functional groups present—carboxylic acid (OH donor, C=O acceptor), carbamoyl (NH₂ donor, C=O acceptor), and the secondary amine in the piperazine ring (NH donor, N acceptor)—are all potent hydrogen bond donors and acceptors. This would likely lead to the formation of robust supramolecular synthons, such as the characteristic carboxylic acid dimers or chains, linked into a complex three-dimensional network. mdpi.comresearchgate.net Studies on similar molecules, such as 3-Aminopyrazine-2-carboxylic acid, confirm that extensive hydrogen bonding dictates the crystal structure. nih.gov
| Parameter | Predicted Value/Feature | Basis of Prediction |
|---|---|---|
| Crystal System | Monoclinic or Triclinic | Common for related heterocyclic compounds. nih.govresearchgate.net |
| Space Group | Centrosymmetric (e.g., P2₁/c, C2/c, P-1) | Common for racemic mixtures of chiral molecules. nih.govresearchgate.net |
| Piperazine Conformation | Chair | Lowest energy conformation. ed.ac.uknih.gov |
| Key Supramolecular Interactions | Extensive Intermolecular Hydrogen Bonding | Presence of multiple H-bond donors/acceptors. bohrium.comnih.gov |
| Dominant H-Bonding Motifs | O-H···O, N-H···O, N-H···N | Involving carboxylic acid, carbamoyl, and amine groups. mdpi.com |
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)nih.gov
The crystal lattice arrangement and the non-covalent interactions of this compound are dictated by the presence of multiple hydrogen bond donors and acceptors, namely the carboxylic acid group, the carbamoyl (amide) group, and the two secondary amines of the piperazine ring. To illustrate the likely interactions, the crystal structure of 3-Aminopyrazine-2-carboxylic acid, a closely related unsaturated analog, serves as an excellent model. nih.gov
In the crystal structure of 3-Aminopyrazine-2-carboxylic acid, molecules are organized into an extensive network of both intra- and intermolecular hydrogen bonds. nih.gov The carboxylic acid and the adjacent amino group are pivotal in forming these interactions. The molecules arrange in nearly planar sheets, which are then stacked, indicating the influence of π-π interactions between the aromatic pyrazine (B50134) rings. nih.gov
For this compound, a similar, robust hydrogen-bonding network is anticipated. The key interactions expected to define its crystal packing include:
Carboxylic Acid Dimerization: Carboxylic acids frequently form strong, centrosymmetric dimers via hydrogen bonds between their carboxyl groups (R–C(O)O–H···O=C(OH)–R).
Amide-Amide Interactions: The carbamoyl group can form hydrogen-bonded chains or dimers between the N-H protons and the carbonyl oxygen.
Piperazine Ring Interactions: The N-H groups of the piperazine ring can act as hydrogen bond donors to the carbonyl oxygens of the carboxylic acid or carbamoyl groups of neighboring molecules.
Cross-Interactions: A complex and stable three-dimensional network is likely formed through hydrogen bonds connecting the carboxylic acid, carbamoyl, and piperazine moieties of adjacent molecules.
A crystallographic study of 3-Aminopyrazine-2-carboxylic acid revealed that the molecules are arranged in planes and stacked along the a-axis with a separation of 3.324(2) Å. nih.gov This extensive network of hydrogen bonds is a dominant factor in the thermal stability and solubility characteristics of the compound. nih.gov Similar packing and interaction motifs are predicted for this compound, governing its solid-state properties.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₅H₅N₃O₂ | nih.gov |
| System | Monoclinic | nih.gov |
| Key Interactions | Extensive intra- and intermolecular hydrogen bonds; π-π stacking | nih.gov |
| Stacking Separation | 3.324(2) Å | nih.gov |
Absolute Configuration Assignment (where applicable)
The carbon atom at the 2-position of the piperazine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers: (R)-3-Carbamoylpiperazine-2-carboxylic acid and (S)-3-Carbamoylpiperazine-2-carboxylic acid. The parent compound, piperazine-2-carboxylic acid, is well-established to exist in these optically active forms. nih.govnih.gov The assignment of the absolute configuration of a specific enantiomer is crucial as different stereoisomers can exhibit distinct biological activities.
While the absolute configuration for a specific synthesized batch of this compound has not been reported in peer-reviewed literature, several robust methods are available for this determination. tcichemicals.com
X-ray Crystallography: The most definitive method for assigning absolute configuration is single-crystal X-ray diffraction. acs.org By analyzing the anomalous dispersion of X-rays by the atoms in a crystal of a pure enantiomer, the absolute spatial arrangement of the atoms can be determined. This technique, often referred to as the Bijvoet method, provides an unambiguous assignment of R or S configuration. acs.org For this method to be successful, a high-quality single crystal of an enantiomerically pure sample is required.
NMR Spectroscopy with Chiral Derivatizing Agents: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine absolute configuration by converting the chiral carboxylic acid into diastereomeric derivatives. nih.gov Reagents such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or other chiral alcohols can be reacted with the carboxylic acid to form diastereomeric esters. nih.govgoogle.com The protons near the stereocenter in these two diastereomers experience different magnetic environments, leading to observable differences in their NMR chemical shifts. By analyzing these differences (e.g., the ΔδRS values), the absolute configuration of the original acid can be deduced based on established models. nih.govgoogle.com
Chiroptical Methods: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential absorption or rotation of polarized light by a chiral molecule. While these methods are often empirical and rely on comparison to known compounds or quantum mechanical calculations, they are powerful tools for confirming stereochemical identity.
Patents describing the synthesis of optically active piperazine-2-carboxylic acid derivatives underscore the importance of stereochemistry in this class of compounds, often achieved through asymmetric hydrogenation of pyrazine precursors. The determination of the absolute configuration of the final products is a critical step in these synthetic processes.
Computational and Theoretical Studies on 3 Carbamoylpiperazine 2 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron density distribution.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.netnih.gov It offers a favorable balance between accuracy and computational cost, making it suitable for geometry optimization and the calculation of molecular energies. indexcopernicus.com
For 3-Carbamoylpiperazine-2-carboxylic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the lowest energy conformation (the optimized geometry). researchgate.net This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stable structure is identified on the potential energy surface.
The energetic properties derived from DFT calculations are crucial for predicting chemical reactivity. A key parameter is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally implies higher chemical reactivity. emerald.com The energies of these frontier molecular orbitals provide insight into the molecule's ability to donate or accept electrons.
Table 1: Illustrative Optimized Geometric Parameters for this compound (Chair Conformation) Calculated via DFT
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Lengths | ||
| C2-C3 | 1.54 Å | |
| C2-N1 | 1.47 Å | |
| C3-C(Carboxylic) | 1.52 Å | |
| C(Carboxylic)=O | 1.22 Å | |
| C(Carboxylic)-OH | 1.35 Å | |
| C2-C(Carbamoyl) | 1.51 Å | |
| C(Carbamoyl)=O | 1.24 Å | |
| C(Carbamoyl)-NH2 | 1.34 Å | |
| Bond Angles | ||
| N1-C2-C3 | 110.5° | |
| C2-C3-N4 | 111.0° | |
| O=C-OH (Carboxylic) | 123.0° | |
| O=C-NH2 (Carbamoyl) | 122.5° | |
| Dihedral Angles | ||
| C6-N1-C2-C3 | -55.0° | |
| N1-C2-C3-N4 | 56.5° |
Note: These values are representative and based on standard bond lengths and angles for similar functional groups.
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data. indexcopernicus.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide higher levels of accuracy than DFT for certain properties, albeit at a significantly greater computational expense. researchgate.net
These high-level methods are often used to benchmark the results obtained from more economical DFT calculations. They are particularly valuable for accurately describing electron correlation effects, which are important for calculating precise interaction energies, reaction barriers, and spectroscopic properties. For this compound, ab initio calculations could be used to refine the understanding of intramolecular hydrogen bonding between the carboxylic acid and carbamoyl (B1232498) groups or with the piperazine (B1678402) nitrogen atoms.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation.
The six-membered piperazine ring is not planar and, similar to cyclohexane, can adopt several conformations, primarily the chair, boat, and twist-boat forms. The chair conformation is generally the most stable due to minimized angular and torsional strain. nih.gov
For this compound, the substituents on adjacent carbons (C2 and C3) significantly influence the conformational equilibrium. The bulky carboxylic acid and carbamoyl groups will preferentially occupy equatorial positions in the chair conformation to minimize steric hindrance (1,2-diaxial interactions). nih.gov Computational methods can quantify the energy differences between various conformations, confirming the dominance of the di-equatorial chair form. Molecular dynamics (MD) simulations, which simulate the movement of atoms over time, can further explore the conformational landscape and the transitions between different states. rsc.org
Table 2: Illustrative Relative Energies of this compound Conformers
| Conformer | Substituent Orientations | Hypothetical Relative Energy (kcal/mol) |
| Chair | C2 (eq), C3 (eq) | 0.00 (most stable) |
| Chair | C2 (ax), C3 (eq) | > 4.0 |
| Chair | C2 (eq), C3 (ax) | > 4.0 |
| Twist-Boat | - | ~ 5.5 |
| Boat | - | ~ 6.5 |
Note: Energies are relative to the most stable conformer. Values are estimates based on typical conformational energies of substituted cyclic systems.
Tautomers are isomers of a compound that readily interconvert through the migration of a proton. chemistwizards.com this compound can exist in several tautomeric forms.
Amide-Imidic Acid Tautomerism : The carbamoyl (amide) group can tautomerize to its imidic acid form, where the proton from the nitrogen moves to the carbonyl oxygen.
Carboxylic Acid Tautomerism : While less common for carboxylic acids than for ketones, a tautomeric form exists where the hydroxyl proton shifts to the carbonyl oxygen, creating a diol structure. nih.gov
Zwitterionic Form : An internal acid-base reaction can occur where the acidic proton from the carboxylic acid group is transferred to one of the basic nitrogen atoms of the piperazine ring, forming a zwitterion.
Computational studies can predict the relative stability of these tautomers by calculating their free energies in the gas phase and in different solvents. The equilibrium between tautomers is often highly dependent on the solvent environment. masterorganicchemistry.com
Furthermore, due to the two chiral centers at C2 and C3, the molecule exists as stereoisomers (enantiomers and diastereomers). The cis isomer has both substituents on the same side of the ring, while the trans isomer has them on opposite sides. Computational analysis can determine the most stable arrangement for both the cis and trans diastereomers. nih.gov
Mechanistic Investigations of Reactions Involving 3 Carbamoylpiperazine 2 Carboxylic Acid
Elucidation of Reaction Pathways and Transition States
The reactivity of 3-Carbamoylpiperazine-2-carboxylic acid is dictated by the interplay of its three key functional groups. Reaction pathways primarily involve nucleophilic acyl substitution at the two distinct carbonyl centers and reactions affecting the heterocyclic piperazine (B1678402) ring.
Nucleophilic Acyl Substitution Mechanisms at the Carboxylic Acid and Carbamoyl (B1232498) Centers
Nucleophilic acyl substitution is a fundamental reaction for carboxylic acid derivatives. uomustansiriyah.edu.iqpressbooks.pub The general mechanism proceeds through a two-step addition-elimination process involving a tetrahedral intermediate. uomustansiriyah.edu.iqmasterorganicchemistry.com However, the reactivity of the carboxylic acid and the carbamoyl (amide) groups within the same molecule differs significantly.
Reactivity Hierarchy: The reactivity of carboxylic acid derivatives toward nucleophilic acyl substitution generally follows the order: Acyl Chloride > Acid Anhydride > Thioester > Ester > Carboxylic Acid > Amide > Carboxylate. libretexts.orgbyjus.comlumenlearning.com
This trend is primarily governed by the stability of the leaving group and resonance effects. Amides are among the least reactive derivatives because the nitrogen atom is a powerful electron-donating group by resonance, imparting significant double-bond character to the C-N bond and stabilizing the ground state. libretexts.orgbyjus.com Conversely, the hydroxyl group of a carboxylic acid is a poor leaving group, making direct substitution difficult without activation. libretexts.org
At the Carboxylic Acid Center (C-2): Direct nucleophilic attack on the carboxylic acid is generally slow. For a reaction to occur, the hydroxyl group must be converted into a better leaving group. libretexts.org
Acid-Catalyzed Mechanism (e.g., Fischer Esterification): In the presence of a strong acid catalyst, the carbonyl oxygen is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile, such as an alcohol. A tetrahedral intermediate is formed, followed by proton transfer and elimination of a water molecule to yield the final product (e.g., an ester). jove.com
Base-Promoted Mechanism: Under basic conditions, the carboxylic acid is deprotonated to form a carboxylate anion. This form is highly unreactive toward nucleophilic acyl substitution due to the negative charge, which repels nucleophiles. byjus.com
Activation with Reagents: In laboratory settings, reagents like thionyl chloride (SOCl₂) are used to convert the carboxylic acid into a highly reactive acyl chloride. uomustansiriyah.edu.iqlibretexts.org This intermediate can then readily react with a wide range of nucleophiles.
At the Carbamoyl Center (C-3): The carbamoyl group is significantly less reactive than the carboxylic acid. libretexts.org Its reactions, such as hydrolysis, typically require harsh conditions (e.g., strong acid or base and heat). jove.com
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the carbonyl oxygen, enhancing the carbonyl carbon's electrophilicity. A water molecule then attacks the carbonyl carbon to form a tetrahedral intermediate. Subsequent protonation of the nitrogen atom makes the amino group a better leaving group (ammonia). The carbonyl double bond reforms, expelling ammonia (B1221849) and, after a final deprotonation step, yielding the carboxylic acid. jove.com
Base-Promoted Hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the amide ion (a very poor leaving group) is the difficult step. A final proton transfer between the newly formed carboxylic acid and the amide ion drives the reaction to completion, forming a carboxylate and ammonia. jove.com
Ring Opening and Closure Reactions of the Piperazine Moiety
The piperazine ring is a common scaffold in pharmaceuticals and can participate in various ring-forming and ring-opening reactions. nih.govresearchgate.net
Ring Closure (Synthesis): The synthesis of substituted piperazine rings often involves the cyclization of linear diamine precursors. nih.gov For instance, a common strategy is the reductive amination of a diketone or a related species, followed by cyclization. Another approach involves the intramolecular hydroamination of an appropriate aminoalkene, often catalyzed by a transition metal. organic-chemistry.org
Ring Opening: While the piperazine ring is generally stable, it can undergo ring-opening reactions under specific conditions. For example, reactions involving reagents like benzyne (B1209423) can induce the cleavage of one of the C-N bonds of a related bicyclic system (DABCO), leading to a 1,4-disubstituted piperazine. researchgate.net Atmospheric oxidation, initiated by hydroxyl radicals, can lead to the formation of radicals that subsequently undergo ring-opening to form linear amide products. chemrxiv.org
Kinetic and Thermodynamic Aspects of Chemical Transformations
Reaction Rate Determinations and Activation Energies
The rate of nucleophilic acyl substitution is dependent on several factors:
Reactivity of the Substrate: As discussed, the carbamoyl group is less electrophilic and more stabilized by resonance than the carboxylic acid group, resulting in a higher activation energy and a slower reaction rate for substitution at the carbamoyl center. byjus.com
Nucleophile Strength: Stronger nucleophiles react faster than weaker ones.
Leaving Group Ability: The reaction rate is highly dependent on the ability of the leaving group to depart. Weaker bases are better leaving groups. This is why converting the -OH of the carboxylic acid to a better leaving group (like -Cl) dramatically increases the reaction rate. byjus.com
Catalysis: Acid or base catalysis lowers the activation energy of the rate-determining step, thereby increasing the reaction rate. jove.com
Computational studies on related systems, such as the reaction of keto acids with amines, show that the activation energy for the rate-limiting step (often the initial nucleophilic attack or the cyclization step) is influenced by the electronic nature of the substituents. acs.org
Equilibrium Studies and Product Distributions
Many nucleophilic acyl substitution reactions are reversible. The position of the equilibrium is determined by the relative stability of the reactants and products.
General Principle: The equilibrium generally favors the formation of the more stable (less reactive) carboxylic acid derivative. masterorganicchemistry.com For example, the reaction of a highly reactive acyl chloride with an amine will overwhelmingly favor the formation of the very stable amide product.
Hydrolysis: The hydrolysis of amides under acidic or basic conditions is often driven to completion by a final, irreversible proton transfer step. In basic hydrolysis, the formation of the stable carboxylate salt makes the reaction effectively irreversible. jove.com Similarly, in acid-catalyzed hydrolysis, the protonation of the liberated ammonia to form an ammonium (B1175870) ion shifts the equilibrium toward the products. jove.com
The product distribution in reactions involving this compound would depend on the specific reagents and conditions used, which would favor reaction at one of the two carbonyl centers or on the piperazine ring itself.
Catalytic Mechanisms and Active Site Interactions
While specific catalytic applications for this exact compound are not detailed in the literature, its functional groups are amenable to various forms of catalysis.
Acid/Base Catalysis: As previously described, both the carboxylic acid and carbamoyl groups can be activated by acid or base catalysts to facilitate nucleophilic acyl substitution. libretexts.orgjove.com
Enzymatic Catalysis: In biological systems, enzymes such as lipases and penicillin G acylases can catalyze amide bond formation and hydrolysis in aqueous environments. rsc.org Many enzymes that form amide bonds use adenosine (B11128) triphosphate (ATP) to activate the carboxylic acid, forming a highly reactive acyl-phosphate intermediate. rsc.org This strategy overcomes the inherent stability of the carboxylate anion under physiological conditions.
Organocatalysis and Metal Catalysis: The direct formation of amides from carboxylic acids and amines is a challenging transformation that often requires high temperatures to remove water. dur.ac.uk Modern synthetic chemistry employs various catalysts to achieve this under milder conditions. Boronic acid derivatives have been developed as effective catalysts for direct amidation. mdpi.com The proposed mechanism involves the activation of the carboxylic acid by the boron catalyst, making it more susceptible to nucleophilic attack by the amine. mdpi.com Homogeneous transition metal catalysts, particularly those based on ruthenium, are used for the hydrogenation of amides to amines. acs.org Palladium catalysts are often used in piperazine synthesis via cyclization reactions. organic-chemistry.orgnih.gov
The nitrogen atoms of the piperazine ring can also act as ligands, coordinating to metal centers in catalysts, or function as basic sites, interacting with acidic catalysts.
Applications of 3 Carbamoylpiperazine 2 Carboxylic Acid As a Chemical Building Block and Scaffold
Utilization in Complex Organic Synthesis and Medicinal Chemistry Intermediates
The compound serves as a pivotal starting material and intermediate in the synthesis of complex organic molecules, particularly those with therapeutic potential. Its constrained structure is often exploited to mimic peptide turns or to orient functional groups in a specific, predetermined spatial arrangement, which is a crucial aspect of modern drug design. The piperazine (B1678402) ring system is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs, and this compound provides a functionalized entry point into that chemical space.
The bifunctional nature of 3-Carbamoylpiperazine-2-carboxylic acid makes it an ideal precursor for the synthesis of more complex nitrogen-containing heterocyclic systems. The carboxylic acid and the secondary amines of the piperazine ring are reactive handles that can be selectively engaged in various chemical transformations.
For instance, the carboxylic acid can be activated and coupled with other amines to form amides, while the ring nitrogens can undergo reactions such as N-alkylation, N-acylation, or N-arylation. These reactions allow for the elaboration of the core scaffold, leading to diverse libraries of compounds. One common transformation involves the intramolecular cyclization or condensation with other reagents to form fused or spirocyclic heterocyclic systems, which are of significant interest in the development of novel pharmaceuticals. The presence of the carbamoyl (B1232498) group adds another layer of complexity and potential for hydrogen bonding interactions in the final target molecules.
While the structural features of this compound—multiple reactive sites in a constrained framework—suggest its potential as a substrate for multi-component reactions (MCRs) and cascade processes, its specific application in these areas is not extensively documented in dedicated studies. MCRs, where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, could theoretically exploit the different reactivities of the acid, amide, and amine functionalities. Similarly, a cascade reaction, involving a sequence of intramolecular transformations, could be envisioned starting from a suitably modified derivative of the compound. However, detailed research focusing on its role in these specific types of complex reactions is not prominently reported.
Role in Supramolecular Chemistry and Materials Science
The ability of this compound to participate in non-covalent interactions, particularly hydrogen bonding, underpins its potential use in supramolecular chemistry and the design of new materials. The molecule possesses multiple hydrogen bond donors (the N-H groups of the piperazine and carbamoyl moieties) and acceptors (the oxygen atoms of the carboxyl and carbamoyl groups).
The well-defined stereochemistry and hydrogen bonding capabilities of the compound make it a candidate for designing predictable self-assembled systems. Through hydrogen bonding, molecules of this compound can form ordered one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks in the solid state. The interplay between the carboxylic acid dimerization and the amide-amide or amide-acid hydrogen bonds can lead to robust supramolecular synthons, which are reliable and predictable patterns of non-covalent interactions. While the principle is well-established for similar molecules, specific, in-depth studies detailing the self-assembly of this particular compound are not widely available.
Application in Library Synthesis and Diversity-Oriented Synthesis
One of the most significant applications of this compound is in the generation of compound libraries for high-throughput screening in drug discovery. Its scaffold can be systematically decorated with a wide range of chemical groups to create a large collection of related molecules. This process, known as library synthesis or diversity-oriented synthesis (DOS), is a cornerstone of modern medicinal chemistry.
The compound provides at least three points of diversification: the two nitrogen atoms of the piperazine ring and the carboxylic acid group. By employing combinatorial chemistry techniques, these positions can be functionalized with various building blocks (R-groups), leading to an exponential increase in the number of unique compounds.
Table 1: Potential Points of Diversification for Library Synthesis
| Reactive Site | Position | Possible Reactions | Example R-Groups |
| Secondary Amine | N1 | N-Alkylation, N-Acylation, N-Arylation, Reductive Amination | Alkyl halides, Acid chlorides, Arylboronic acids |
| Secondary Amine | N4 | N-Alkylation, N-Acylation, N-Arylation, Sulfonylation | Benzyl bromide, Acetyl chloride, Phenylboronic acid |
| Carboxylic Acid | C2 | Amide Coupling, Esterification | Various amines, Various alcohols |
This systematic approach allows for the exploration of a vast chemical space around the core piperazine scaffold. The resulting libraries of compounds can then be screened against biological targets to identify potential new drug candidates. The rigid nature of the this compound core ensures that the appended R-groups are held in well-defined spatial orientations, which can help in understanding structure-activity relationships (SAR).
Construction of Compound Collections for Chemical Biology Research
The piperazine-2-carboxylic acid core is a pharmacologically significant scaffold found in various bioactive molecules. 5z.com Its rigid structure and multiple functional groups—a carboxylic acid and two amines—make it highly suitable for combinatorial chemistry approaches to generate large and diverse compound libraries for high-throughput screening. 5z.com
A notable example, closely related to the title compound, is the creation of a lead discovery library based on piperazine-2-carboxamide (B1304950) derivatives. 5z.comnih.gov In this effort, two distinct solid-phase synthetic routes were developed to produce 15,000 individual compounds. 5z.comnih.gov The synthesis utilized the piperazine-2-carboxylic acid scaffold, with its three functional groups allowing for the introduction of diverse substituents. 5z.com Computational methods, including reagent clustering and library profiling, were employed to maximize the diversity of the library and optimize the pharmacokinetic properties of the resulting compounds. nih.gov
The general strategy for constructing such libraries involves the orthogonal protection of the two amino groups of the piperazine-2-carboxylic acid scaffold, which can be accomplished on a large scale through solution-phase chemistry. 5z.com This allows for the selective derivatization of each functional group, leading to a wide array of structurally diverse molecules. The principles applied in the synthesis of the piperazine-2-carboxamide library are directly applicable to the use of this compound as a scaffold, where the carbamoyl group provides an additional point of diversity or a key interaction motif.
Table 1: Synthetic Strategy for Piperazine-2-carboxamide Library Construction
| Step | Description | Key Reagents/Techniques |
| Scaffold Preparation | Large-scale solution-phase synthesis with orthogonal protection of the two amino groups of piperazine-2-carboxylic acid. | Boc protection, Fmoc protection |
| Solid-Phase Synthesis | Attachment of the scaffold to a solid support (e.g., Wang resin, Rink amide resin) via one of its functional groups. | Solid-phase peptide synthesis (SPPS) techniques |
| Diversification | Stepwise addition of a variety of building blocks (e.g., amines, carboxylic acids, halides) to the unprotected functional groups of the scaffold. | Acylation, reductive amination, nucleophilic substitution |
| Cleavage and Purification | Release of the final compounds from the solid support and subsequent purification. | Trifluoroacetic acid (TFA) cleavage |
This systematic approach to library synthesis, centered on a versatile scaffold like piperazine-2-carboxylic acid and its derivatives, enables the exploration of vast chemical space to identify novel bioactive compounds.
Development of DNA-Encoded Libraries (DEL) with this compound Scaffolds
DNA-encoded libraries (DELs) have emerged as a powerful technology for the discovery of small molecule ligands for protein targets. nih.govescholarship.org This method involves the synthesis of large combinatorial libraries where each compound is attached to a unique DNA tag that encodes its chemical structure. nih.govescholarship.org While the direct application of this compound in published DELs has not been extensively documented, its structural features make it a highly suitable scaffold for this technology.
The synthesis of DELs often relies on robust and DNA-compatible chemical reactions, with amide bond formation being one of the most common. rsc.org The general scheme for incorporating a scaffold into a DEL involves its attachment to an amine-functionalized DNA headpiece, followed by subsequent diversification steps. The this compound scaffold possesses a carboxylic acid that can be readily coupled to the DNA headpiece, and two nitrogen atoms that can be further functionalized with a variety of chemical building blocks.
Table 2: Potential Incorporation of this compound into a DEL Synthesis
| Step | Description | Relevance of this compound |
| 1. DNA Headpiece Attachment | The scaffold is coupled to an amine-modified DNA oligonucleotide. | The carboxylic acid group of the scaffold can be activated and reacted with the amine on the DNA to form a stable amide bond. |
| 2. First Diversification | A set of building blocks (e.g., carboxylic acids) is coupled to one of the available functional groups on the scaffold. | One of the piperazine nitrogens can be acylated with a library of carboxylic acids. |
| 3. Second Diversification | A second set of building blocks (e.g., azides for click chemistry) is introduced at another position on the scaffold. | The other piperazine nitrogen can be functionalized, for example, with a building block containing an alkyne for subsequent reaction with azides. |
| 4. DNA Tagging | At each diversification step, a unique DNA barcode is ligated to the growing DNA strand to encode the identity of the added building block. | Standard enzymatic ligation protocols are used. |
The constrained conformation of the piperazine ring in this compound can be advantageous in drug discovery, as it reduces the entropic penalty upon binding to a target protein. The incorporation of such rigid scaffolds into DELs can lead to the identification of high-affinity ligands. The carbamoyl group can also serve as a key hydrogen bond donor or acceptor, contributing to the binding affinity and specificity of the library members.
Integration into Bio-conjugation Strategies (non-clinical focus)
Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to form a new construct with combined or novel properties. The functional groups present in this compound make it a candidate for integration into bioconjugation strategies, particularly in the development of chemical probes and for mechanistic studies.
Linker Chemistry for Probe Development
The development of chemical probes to study biological systems often requires linkers that connect a recognition element (e.g., a small molecule binder) to a reporter group (e.g., a fluorophore or an affinity tag). The this compound scaffold can be elaborated into linkers with defined lengths, rigidity, and chemical properties.
The carboxylic acid and the two secondary amines of the piperazine ring provide handles for the attachment of other molecules. For instance, the carboxylic acid can be converted into an active ester for reaction with amine-containing molecules. One of the piperazine nitrogens can be functionalized with a reporter group, while the other can be attached to a targeting moiety. The rigid nature of the piperazine ring can provide a defined spatial separation between the conjugated molecules, which can be important for maintaining their individual functions.
Table 3: Potential Functionalization of this compound for Linker Chemistry
| Functional Group | Potential Modification for Bioconjugation |
| Carboxylic Acid | Activation to an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on biomolecules. |
| Piperazine Nitrogen (N1) | Acylation with a bifunctional linker containing a bio-orthogonal handle (e.g., an alkyne or azide (B81097) for click chemistry). |
| Piperazine Nitrogen (N4) | Attachment of a reporter group, such as a fluorophore or biotin. |
Conjugation to Biomolecules for Mechanistic Studies (e.g., enzyme binding, affinity chromatography)
Derivatives of this compound can be conjugated to biomolecules to study their interactions and mechanisms of action. For example, by attaching this scaffold to a known enzyme inhibitor, researchers can create probes to study the inhibitor's binding site.
Furthermore, the scaffold can be immobilized on a solid support, such as agarose (B213101) beads, to create an affinity chromatography matrix. This can be used to purify proteins that bind to the piperazine-based ligand, helping to identify new cellular targets for a particular compound series. The synthesis of such affinity reagents would involve covalently attaching the this compound derivative to the chromatography resin via one of its functional groups, leaving the rest of the molecule available for interaction with proteins.
The study of piperidine (B6355638) and piperazine-based compounds has shown their utility in probing biological systems, such as their affinity for sigma receptors. nih.gov This highlights the potential of the piperazine scaffold in designing molecules for mechanistic studies. The specific stereochemistry and functional group display of this compound can be exploited to design selective ligands for such studies.
Structure Activity Relationship Sar Studies of 3 Carbamoylpiperazine 2 Carboxylic Acid Derivatives Non Clinical Context
In Vitro Biological Activity Studies (e.g., enzyme inhibition, receptor binding, antimicrobial activity, antioxidant activity)
Derivatives of the piperazine-2-carboxylic acid scaffold have been investigated for a range of biological activities in non-clinical settings. These studies provide foundational data for understanding how structural modifications influence potency and selectivity.
Enzyme Inhibition: A notable area of investigation is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives demonstrated competitive inhibition of both enzymes, with Ki values in the low micromolar range. nih.gov The free carboxylic acid versions of these compounds showed a preference for inhibiting AChE. nih.gov For instance, 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid was identified as a potent and selective AChE inhibitor. nih.gov Conversely, converting the carboxylic acid to hydroxamic acids or carboxamides shifted the activity, making the derivatives more potent and selective inhibitors of BChE. nih.gov One such derivative, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid, exhibited exceptionally potent BChE inhibitory activity with a Ki value of 1.6 ± 0.08 nM. nih.gov
Antimicrobial and Antioxidant Activity: In other studies, novel series of pyrazine-2-carboxylic acid derivatives featuring a piperazine (B1678402) linkage were synthesized and evaluated for their antioxidant and antimicrobial properties. researchgate.net The antioxidant potential was assessed using ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. researchgate.net One compound, (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone, showed good antioxidant activity. researchgate.net The antimicrobial activity was tested against various bacterial strains using the agar (B569324) well diffusion method. researchgate.net The compound (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone displayed the highest antimicrobial activity among the tested series. researchgate.net
| Compound Derivative | Biological Activity Type | Target | Key Finding | Reference |
|---|---|---|---|---|
| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid | Enzyme Inhibition | AChE | Potent and selective inhibitor (Ki = 10.18 ± 1.00 µM) | nih.gov |
| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid | Enzyme Inhibition | BChE | Highly potent inhibitor (Ki = 1.6 ± 0.08 nM) | nih.gov |
| (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | Antioxidant | DPPH/ABTS radicals | Good radical scavenging activity | researchgate.net |
| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone | Antimicrobial | Bacterial Strains | Highest antimicrobial activity in its series | researchgate.net |
Analysis of in vitro data has provided valuable insights into the structure-activity relationships of these derivatives.
Qualitative SAR: A clear qualitative trend can be observed in the cholinesterase inhibitors. The functional group at the 2-position of the piperazine ring is a critical determinant of selectivity. A free carboxylic acid favors AChE inhibition, while its conversion to hydroxamic acids or carboxamides dramatically enhances potency and selectivity for BChE. nih.gov This suggests that the active site of BChE can better accommodate the bulkier and different electronic nature of the hydroxamic acid and carboxamide moieties compared to the AChE active site.
For antimicrobial and antioxidant activities, substitutions on the pyrazine (B50134) ring coupled to the piperazine core are influential. An amino group at the 3-position of the pyrazine ring combined with an aminopyrimidinyl group on the piperazine nitrogen appears beneficial for antioxidant activity. researchgate.net In contrast, a methyl group at the 5-position of the pyrazine ring was associated with the highest antimicrobial activity in the same study. researchgate.net
Quantitative SAR (QSAR): While specific QSAR models for 3-carbamoylpiperazine-2-carboxylic acid were not detailed in the provided sources, the principles of QSAR have been applied to broader classes of piperazine derivatives. nih.govnih.gov These studies typically correlate biological activity with physicochemical descriptors. For instance, in a study on aryl alkanol piperazine derivatives, descriptors such as dipole moment, HOMO energy, and shadow indices were found to influence receptor binding and reuptake inhibition activity, demonstrating that electronic and steric properties are key drivers of activity. nih.gov Such models are crucial for rationally designing new derivatives with improved potency prior to synthesis. nih.gov
The mechanisms of action for these derivatives can be inferred from their in vitro activity. The cholinesterase-inhibiting piperazine-2-carboxylic acids act via a competitive inhibition mechanism, as determined by Lineweaver-Burk plot analysis. nih.gov This indicates that they bind reversibly to the active site of AChE and BChE, competing with the natural substrate, acetylcholine.
For the antimicrobial pyrazine-2-carboxylic acid derivatives, molecular docking studies suggest a potential mechanism involving the inhibition of glucosamine-6-phosphate (GlcN-6-P) synthase. researchgate.net This enzyme is crucial for the biosynthesis of the bacterial cell wall, and its inhibition would lead to bactericidal effects. This provides a specific molecular target that explains the observed antimicrobial activity. researchgate.net
Ligand-Target Interactions and Molecular Recognition
Computational studies, including molecular docking and simulation, have been instrumental in elucidating how these ligands interact with their biological targets at an atomic level.
Molecular docking simulations have been performed to predict the binding modes of piperazine-2-carboxylic acid derivatives within the active sites of their target enzymes.
Cholinesterases (AChE and BChE): Docking studies of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives revealed stable binding within the active sites of both AChE and BChE. The simulations showed favorable hydrogen bonding, hydrophobic, and ionic interactions with residues in both the catalytic and peripheral anionic sites of the enzymes. nih.gov
Glucosamine-6-Phosphate Synthase: To understand the antimicrobial activity of pyrazine-2-carboxylic acid derivatives, docking studies were conducted with GlcN-6-P synthase. The results indicated good inhibition, with the most active antimicrobial compound showing the highest docking score, suggesting that inhibition of this enzyme is a plausible mechanism of action. researchgate.net
Mycobacterium tuberculosis InhA: In another study, pyrazine-2-carboxylic acid derivatives were docked into the InhA protein of Mycobacterium tuberculosis. The results showed that the binding affinity, represented by the rerank score, correlated with the experimental minimum inhibitory concentration (MIC) values, further validating the utility of docking in predicting biological activity. researchgate.netresearchgate.net
These docking studies have identified specific interactions that anchor the ligands to their targets.
In cholinesterases, the interactions involve both the catalytic active site (CAS) and the peripheral anionic site (PAS), which is typical for many cholinesterase inhibitors. The specific hydrogen bonds and hydrophobic contacts contribute to the stable binding and inhibitory potency of the compounds. nih.gov
For the InhA protein, analysis of the docked poses revealed that the most potent derivative formed a greater number of hydrogen bonds and stronger π-π stacking interactions compared to less active analogues. researchgate.net These interactions with key amino acid residues within the binding pocket are crucial for affinity and inhibitory activity.
| Ligand Class | Target Protein | Key Interactions Observed | Predicted Mechanism | Reference |
|---|---|---|---|---|
| 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives | AChE / BChE | H-bonding, hydrophobic, and ionic interactions with CAS and PAS residues | Competitive enzyme inhibition | nih.gov |
| Pyrazine-2-carboxylic acid derivatives | GlcN-6-P synthase | Good binding scores correlated with antimicrobial activity | Inhibition of bacterial cell wall synthesis | researchgate.net |
| Pyrazine-2-carboxylic acid derivatives | M. tuberculosis InhA | Hydrogen bonding and π-π stacking | Inhibition of fatty acid synthesis | researchgate.netresearchgate.net |
Influence of Stereochemistry on Biological Activity
Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as it dictates how a molecule fits into a three-dimensional biological target. nih.gov For derivatives of this compound, which possesses chiral centers, the spatial arrangement of substituents is critical for molecular recognition, target binding, and even cellular uptake. nih.govnih.gov
Studies on structurally related chiral compounds have demonstrated that different stereoisomers can have vastly different biological activities. nih.govmalariaworld.org For example, in a series of nature-inspired isomers, only those with the natural (5S, αS) configuration displayed significant antiplasmodial activity. nih.govnih.gov This pronounced difference suggests that biological processes such as membrane transport may be stereoselective; in this case, uptake was likely mediated by an L-amino acid transport system that recognizes only the specific natural isomer. nih.govmalariaworld.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
